molecular formula C10H17NO5 B14481971 Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate CAS No. 65120-87-8

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate

Katalognummer: B14481971
CAS-Nummer: 65120-87-8
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: VTSJFWFCXGDFNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is an organic compound with a complex structure that includes both ester and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of a coupling reagent to facilitate the formation of the ester bond under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2,2-bis((methoxycarbonyl)amino)acetate
  • Methyl 2-[(methoxycarbonyl)amino]-4-nitroanilino]carbothioylcarbamate

Uniqueness

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

65120-87-8

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

methyl 2-(methoxycarbonylamino)-6-oxoheptanoate

InChI

InChI=1S/C10H17NO5/c1-7(12)5-4-6-8(9(13)15-2)11-10(14)16-3/h8H,4-6H2,1-3H3,(H,11,14)

InChI-Schlüssel

VTSJFWFCXGDFNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCCC(C(=O)OC)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.